

Isotopic Purity of Rapamycin-d3: A Technical Guide

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Compound of Interest

Compound Name: *Rapamycin-d3*

Cat. No.: *B10775873*

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This technical guide provides a comprehensive overview of the isotopic purity of **Rapamycin-d3**, a deuterated analog of the immunosuppressant and mTOR inhibitor, Rapamycin. Understanding the isotopic purity is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring accuracy and reliability in quantitative analyses.

Quantitative Data on Isotopic Purity

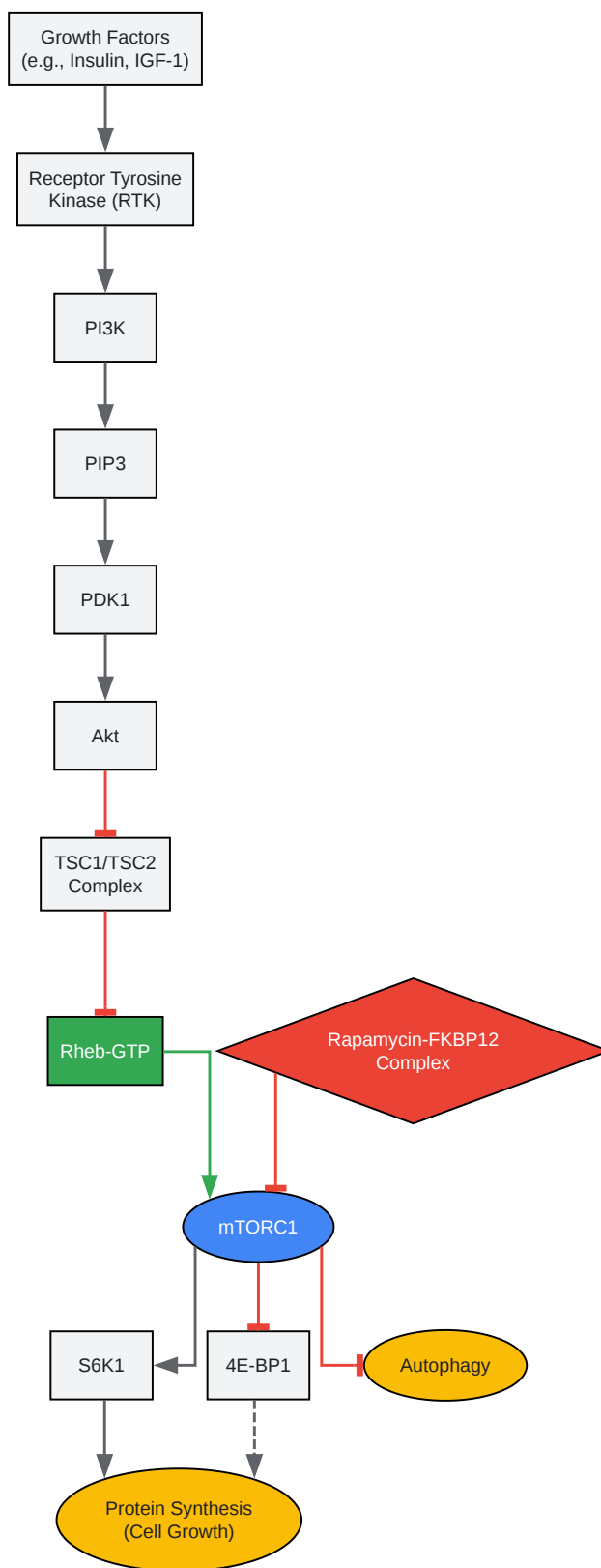
The isotopic purity of commercially available **Rapamycin-d3** is consistently high, ensuring minimal interference from unlabeled or partially labeled species. Data from various suppliers is summarized below.

Supplier/Source	Chemical Purity	Isotopic Purity Specification	Deuterium Incorporation
Cayman Chemical	Not specified	≥98% deuterated forms (d1-d3)[1][2]	d1-d3
Cambridge Isotope Laboratories, Inc.	98%[3][4][5]	Not explicitly defined as a percentage of deuterated forms, but the product name specifies "D ₃ , 98%"[3][4][5]	d3
Expert Synthesis Solutions	97.0% by HPLC	99.5% atom D[6]	d3
GlpBio	Not specified	≥98% deuterated forms (d1-d3)[7]	d1-d3
MedchemExpress	97.05%	Not specified for d3, but a ¹³ C,d3 version is available[8]	d3

Note: "≥98% deuterated forms (d1-d3)" indicates that the sum of all deuterated species (containing one, two, or three deuterium atoms) constitutes at least 98% of the total compound. "Atom % D" refers to the percentage of deuterium atoms at the labeled positions.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Rapamycin, in complex with the intracellular protein FKBP12, binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1). This allosteric inhibition disrupts downstream signaling cascades, leading to the modulation of various cellular processes.



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Caption: The mTOR signaling pathway and the inhibitory action of the Rapamycin-FKBP12 complex.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like **Rapamycin-d3** primarily relies on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry is a powerful tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **Rapamycin-d3** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
 - Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
 - Prepare a corresponding solution of unlabeled Rapamycin as a reference.
- Instrumentation and Conditions:
 - Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Chromatography:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is common.

- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is essential to resolve the isotopologues.
 - Scan Mode: Full scan mode over a mass range that includes the molecular ions of both labeled and unlabeled Rapamycin.
- Data Analysis and Isotopic Purity Calculation:
 - Acquire the mass spectrum of the unlabeled Rapamycin to determine its natural isotopic distribution.
 - Acquire the mass spectrum of the **Rapamycin-d3** sample.
 - Identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, etc.). The mass difference between adjacent isotopologues will be approximately 1.006 Da (the mass difference between deuterium and protium).
 - Integrate the peak areas for each isotopologue.
 - The isotopic purity is calculated as the percentage of the sum of the peak areas of the deuterated species (d1, d2, d3) relative to the sum of the peak areas of all species (d0 to d3).
 - Formula: $\text{Isotopic Purity (\%)} = [(\text{Aread1} + \text{Aread2} + \text{Aread3}) / (\text{Aread0} + \text{Aread1} + \text{Aread2} + \text{Aread3})] \times 100$

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy can be used to confirm the position of deuterium labeling and to estimate the isotopic enrichment.

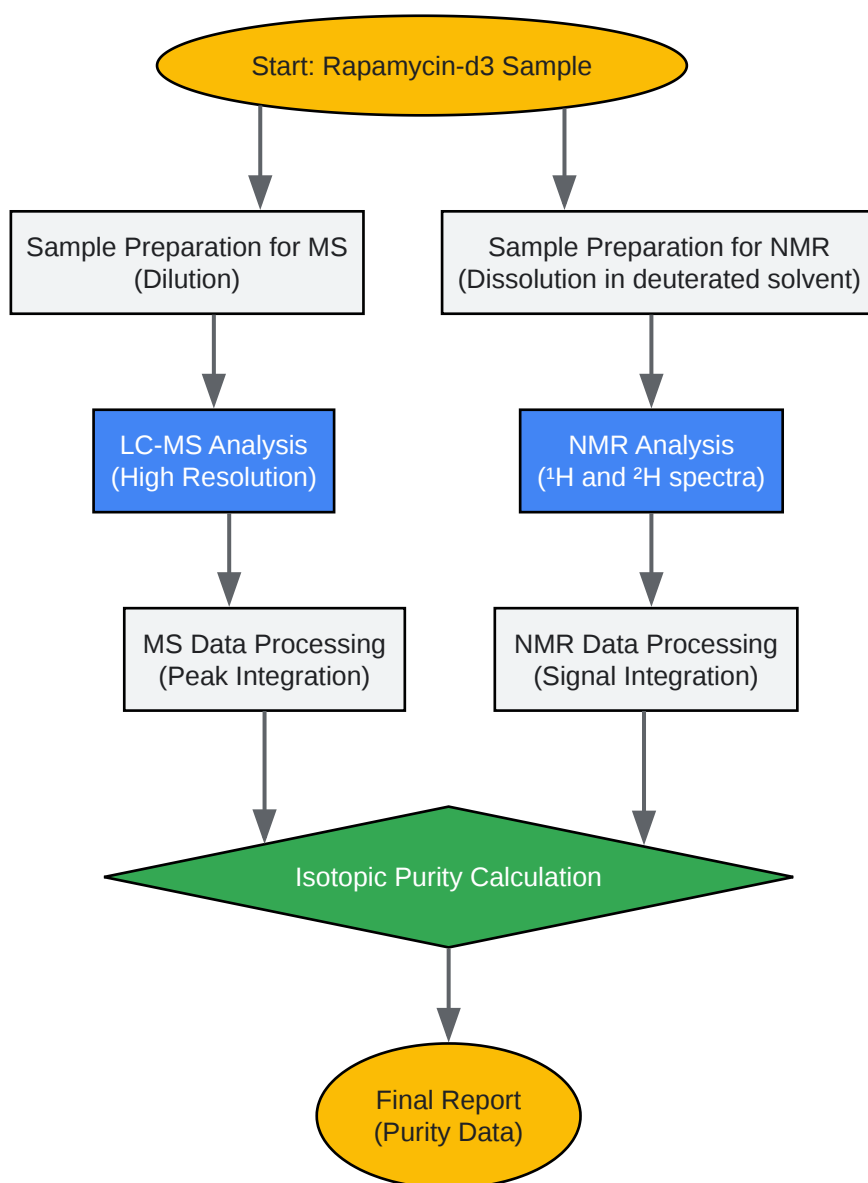
Methodology:

- Sample Preparation:
 - Dissolve a sufficient amount of **Rapamycin-d3** (typically 5-10 mg) in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should ensure that the solvent signals do not overlap with the signals of interest.
- Instrumentation and Data Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Nuclei:
 - ¹H NMR: To observe the reduction in the signal intensity at the position of deuteration compared to the unlabeled compound.
 - ²H NMR: To directly observe the deuterium signal at the labeled position.
 - Parameters:
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use appropriate relaxation delays to ensure quantitative results.
- Data Analysis and Isotopic Enrichment Calculation:
 - In the ¹H NMR spectrum, compare the integral of the signal corresponding to the deuterated position with the integral of a non-deuterated, well-resolved signal in the same molecule. The reduction in the integral value provides an estimate of the deuterium incorporation.
 - The isotopic enrichment can be more accurately determined by comparing the integral of the residual proton signal at the labeled position in the ¹H NMR spectrum of **Rapamycin-**

d3 to the integral of the corresponding signal in the spectrum of a known concentration of unlabeled Rapamycin.

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the isotopic purity of **Rapamycin-d3**.



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Caption: Workflow for the determination of isotopic purity of **Rapamycin-d3**.

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